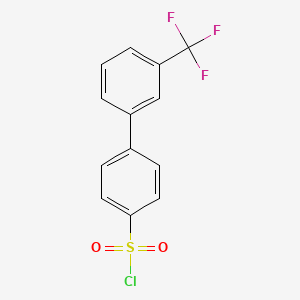

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Overview

Description

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a chemical compound used as an intermediate in the production of pesticides and dyes . It is also used in the synthesis of inhibitors of the hypoxia inducible factor pathway and preparation of hydroxy-sulfonyl-piperidinyl butyramides as HDAC inhibitors and potential antitumors .

Molecular Structure Analysis

The molecular structure of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is represented by the InChI code: 1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H .

Chemical Reactions Analysis

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride can undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 ([4,4′- bis (1,1-dimethylethyl)-2,2′-bipyridine- N1, N1 ′] bis [2- (2-pyridinyl- N)phenyl-C]iridium (III)hexafluorophosphate) and disodium phosphate to give the corresponding E -vinyl sulfone .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

Field

Agrochemical and Pharmaceutical Industries Application: Trifluoromethylpyridines, which can be synthesized using 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Anticancer Agents

Field

Medicinal Chemistry Application: 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in the preparation of anilinopyrimidinesulfonamides, which are potential anticancer agents . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

Synthesis of HDAC Inhibitors

Field

Medicinal Chemistry Application: 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in the preparation of hydroxy-sulfonyl-piperidinyl butyramides, which are HDAC inhibitors and potential antitumors . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

Fluoroalkylation of Heterocycles, Arenes, and Heteroarenes

Field

Organic Chemistry Application: It is used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

Sulfonation of Alcohols

Field

Organic Chemistry Application: It is used as a sulfonating agent for alcohols . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

Chlorination of Carbanions

Field

Organic Chemistry Application: It is used as a chlorinating agent for carbanions . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

Synthesis of Inhibitors of the Hypoxia Inducible Factor Pathway

Field

Medicinal Chemistry Application: 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in the preparation of inhibitors of the hypoxia inducible factor pathway . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

Synthesis of Fluorinated Organic Chemicals

Field

Organic Chemistry Application: It is used in the synthesis of fluorinated organic chemicals, which have many applications in the agrochemical, pharmaceutical, and functional materials fields . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

Safety And Hazards

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Contact with water liberates toxic gas . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSSWLPZDVPLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585802 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride | |

CAS RN |

885267-96-9 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

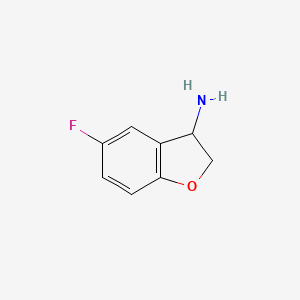

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

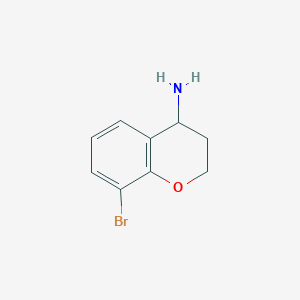

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)

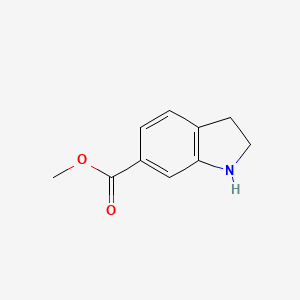

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)